

Initial Characterization of Hydroxy Itraconazole Metabolites: A Technical Guide

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Compound of Interest

Compound Name: Hydroxy Itraconazole

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Introduction

Itraconazole, a broad-spectrum triazole antifungal agent, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, **hydroxy itraconazole** is the major and pharmacologically active metabolite, exhibiting antifungal activity comparable to the parent drug.^{[1][2][3]} This technical guide provides an in-depth overview of the initial characterization of **hydroxy itraconazole**, focusing on the analytical methodologies for its quantification, its metabolic pathway, pharmacokinetic profile, and pharmacological activity. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound.

Data Presentation: Quantitative Summary Pharmacokinetic Parameters of Itraconazole and Hydroxy Itraconazole in Humans

The pharmacokinetic profiles of itraconazole and its primary metabolite, **hydroxy itraconazole**, have been extensively studied. Below is a summary of key pharmacokinetic parameters observed in healthy human subjects following oral administration of itraconazole. These parameters can vary depending on the formulation, dosage, and whether it's a single or multiple-dose study.

Parameter	Itraconazole	Hydroxy Itraconazole	Study Conditions	Reference
C _{max} (ng/mL)	157 ± 77	313 ± 101	Single 100 mg oral dose	[4]
T _{max} (hr)	4.1 ± 1.3	4.6 ± 1.2	Single 100 mg oral dose	[4]
AUC ₀₋₇₂ (ng·hr/mL)	2291 ± 1285	5674 ± 2085	Single 100 mg oral dose	[4]
t _{1/2} (hr)	21.3 ± 7.2	19.9 ± 5.1	Single 100 mg oral dose	[4]
C _{max,ss} (ng/mL)	1198 ± 340	1790 ± 210	200 mg once daily, multiple doses	[5]
C _{min,ss} (ng/mL)	1250 ± 340	1790 ± 210	200 mg once daily, multiple doses	[5]
AUC _{0-24,ss} (ng·hr/mL)	19100 ± 5400	31500 ± 5000	200 mg once daily, multiple doses	[6]

C_{max}: Maximum plasma concentration; T_{max}: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t_{1/2}: Elimination half-life; C_{max,ss}: Steady-state maximum plasma concentration; C_{min,ss}: Steady-state minimum plasma concentration; AUC_{0-24,ss}: Steady-state area under the curve over a 24-hour dosing interval.

Antifungal Activity of Hydroxy Itraconazole

Hydroxy itraconazole exhibits potent antifungal activity against a wide range of fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of this activity. Below are representative MIC values for **hydroxy itraconazole** against various fungal species.

Fungal Species	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
Aspergillus fumigatus	1.0	2.0	[7]
Aspergillus flavus	1.0	1.0	[7]
Candida albicans	≤0.06 - 0.125	0.125 - 0.25	[1][7]
Candida glabrata	0.5	2.0	[3]
Candida krusei	0.5	1.0	[3]
Cryptococcus neoformans	0.125	0.25	[1]

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates;

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

Quantification of Itraconazole and Hydroxy Itraconazole in Plasma

This method is suitable for the routine therapeutic drug monitoring of itraconazole and **hydroxy itraconazole** in plasma.

1. Sample Preparation (Solid-Phase Extraction):

- To 200 µL of plasma, add an internal standard solution (e.g., ketoconazole).
- Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with water and then a mixture of water and methanol.
- Elute the analytes with methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M phosphate buffer, pH 6.0) in a ratio of 60:40 (v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at 263 nm.
- Injection Volume: 50 μ L.

This method offers higher sensitivity and selectivity for the quantification of itraconazole and its metabolites.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

1. Sample Preparation (Protein Precipitation):[\[8\]](#)

- To 100 μ L of plasma in a microcentrifuge tube, add 50 μ L of an internal standard solution (e.g., deuterated itraconazole).
- Add 400 μ L of acetonitrile containing 0.5% formic acid to precipitate proteins.[\[8\]](#)
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[\[8\]](#)

- Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
- Gradient Elution: A suitable gradient program to separate the analytes.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- MRM Transitions:
 - Itraconazole: e.g., m/z 705.3 → 392.2
 - **Hydroxy Itraconazole**: e.g., m/z 721.3 → 408.2
 - Internal Standard (Itraconazole-d5): e.g., m/z 710.3 → 397.2[8]

In Vitro Metabolism and Enzyme Inhibition

This protocol is used to study the formation of **hydroxy itraconazole** from itraconazole in vitro.

1. Incubation Mixture:

- Prepare a reaction mixture containing:
 - Human liver microsomes (0.2-0.5 mg/mL protein).
 - Phosphate buffer (e.g., 100 mM, pH 7.4).
 - Itraconazole (at various concentrations, typically dissolved in a small volume of organic solvent like methanol or DMSO).
- Pre-incubate the mixture at 37°C for 5 minutes.

2. Reaction Initiation and Termination:

- Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

- Incubate at 37°C for a specified time (e.g., 30-60 minutes).
- Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol.

3. Sample Analysis:

- Centrifuge the mixture to pellet the precipitated proteins.
- Analyze the supernatant for the presence of **hydroxy itraconazole** using a validated LC-MS/MS method.

This assay determines the inhibitory potential of itraconazole and **hydroxy itraconazole** on the activity of cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme. Midazolam is a commonly used probe substrate for CYP3A4.[\[12\]](#)[\[13\]](#)

1. Incubation Mixture:

- Prepare a reaction mixture containing:
 - Human liver microsomes (0.1-0.2 mg/mL protein).[\[14\]](#)
 - Phosphate buffer (100 mM, pH 7.4).[\[14\]](#)
 - Midazolam (at a concentration near its K_m value for CYP3A4).
 - Varying concentrations of the inhibitor (itraconazole or **hydroxy itraconazole**).
- Pre-incubate the mixture at 37°C for 5 minutes.

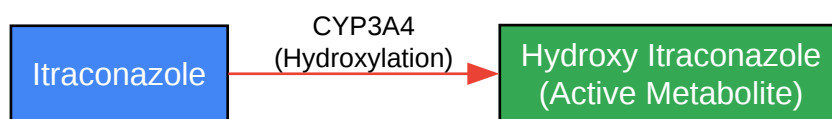
2. Reaction Initiation and Termination:

- Initiate the reaction by adding an NADPH-regenerating system.
- Incubate at 37°C for a short period (e.g., 5-10 minutes) to ensure linear reaction kinetics.
- Terminate the reaction with a cold organic solvent.

3. Sample Analysis and Data Interpretation:

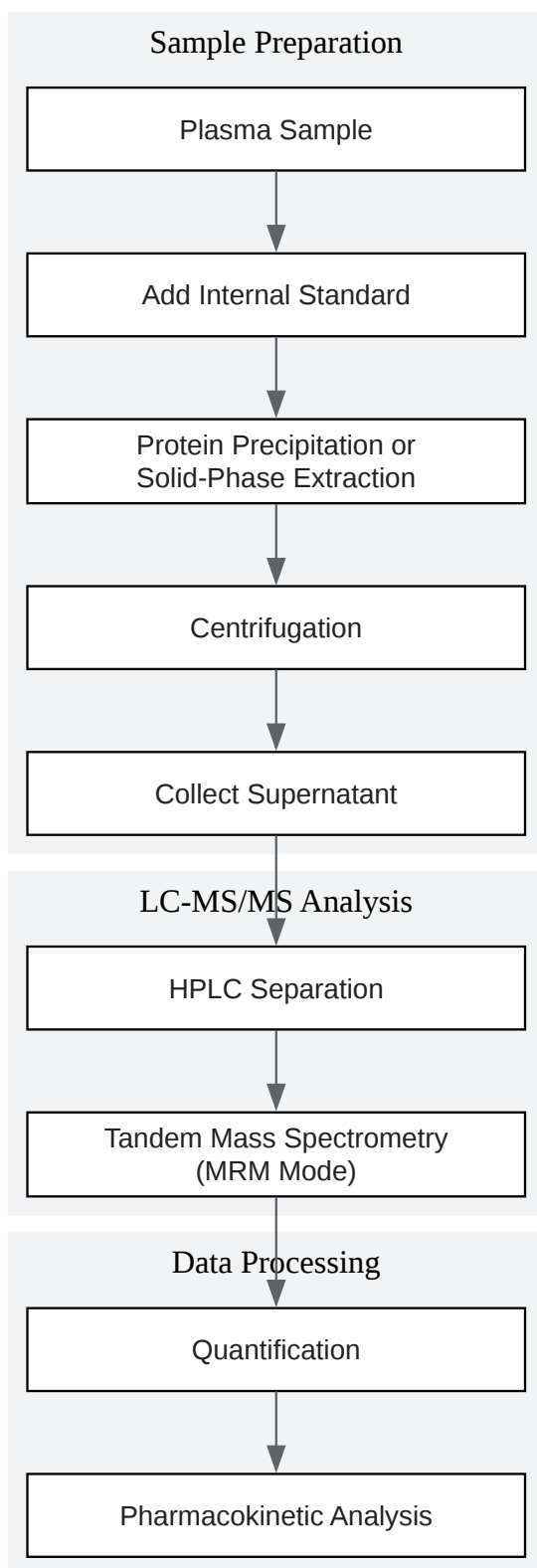
- Analyze the formation of the midazolam metabolite (1'-hydroxymidazolam) by LC-MS/MS.
- Determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
- The inhibitory constant (K_i) can be determined by performing the assay at multiple substrate and inhibitor concentrations and fitting the data to an appropriate model of enzyme inhibition (e.g., competitive, non-competitive, or mixed-type inhibition).

Mandatory Visualization



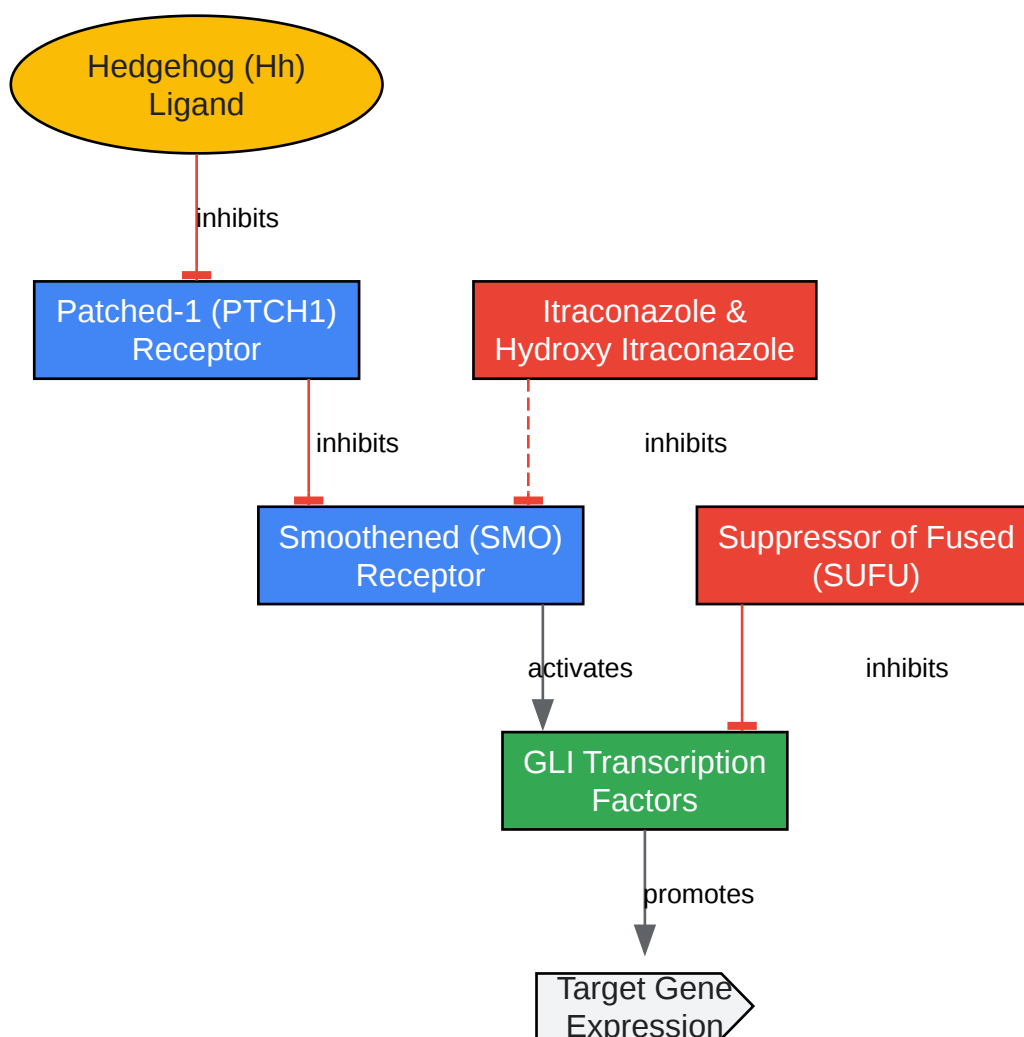
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Metabolic conversion of itraconazole to **hydroxy itraconazole**.



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Workflow for the bioanalysis of **hydroxy itraconazole**.



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Inhibition of the Hedgehog signaling pathway by itraconazole.

Discussion

The initial characterization of **hydroxy itraconazole** is crucial for understanding the overall pharmacological profile of its parent drug, itraconazole. As the major active metabolite, its concentration in plasma often exceeds that of itraconazole, contributing significantly to both the therapeutic and potential adverse effects.

The analytical methods described, particularly LC-MS/MS, provide the necessary sensitivity and specificity for accurate pharmacokinetic and metabolism studies.[8][9][10][11] The in vitro metabolism and enzyme inhibition assays are fundamental in predicting potential drug-drug

interactions, as both itraconazole and **hydroxy itraconazole** are potent inhibitors of CYP3A4. [12][13]

A significant finding in the characterization of itraconazole and its metabolites is their inhibitory effect on the Hedgehog signaling pathway.[4][15][16] This pathway is crucial in embryonic development and is aberrantly activated in several types of cancer. Itraconazole has been shown to inhibit this pathway by targeting the Smoothened (SMO) receptor, a key component of the signaling cascade.[4][15][16] This has led to the exploration of itraconazole as a potential anticancer agent. The contribution of **hydroxy itraconazole** to this off-target effect is an area of ongoing research.

Conclusion

This technical guide provides a comprehensive overview of the essential aspects of the initial characterization of **hydroxy itraconazole**. The detailed experimental protocols, summarized quantitative data, and visual representations of key pathways and workflows offer a valuable resource for professionals in the field of drug development and research. A thorough understanding of the properties of this major metabolite is indispensable for the safe and effective use of itraconazole and for exploring its potential in new therapeutic areas.

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